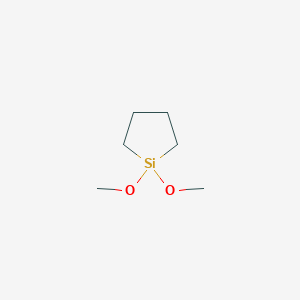

1,1-Dimethoxysilolane

Description

1,1-Dimethoxysilolane is a silicon-based compound characterized by a five-membered silolane ring (a saturated heterocycle containing silicon) with two methoxy (-OCH₃) groups attached to the silicon atom. These compounds are typically used in organic synthesis, polymer chemistry, and as coupling agents due to their reactivity and stability .

Properties

CAS No. |

18169-68-1 |

|---|---|

Molecular Formula |

C6H14O2Si |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

1,1-dimethoxysilolane |

InChI |

InChI=1S/C6H14O2Si/c1-7-9(8-2)5-3-4-6-9/h3-6H2,1-2H3 |

InChI Key |

ADFQGXKQAIVGOB-UHFFFAOYSA-N |

SMILES |

CO[Si]1(CCCC1)OC |

Canonical SMILES |

CO[Si]1(CCCC1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1-Dimethoxysilolane with key analogs, focusing on molecular structure, physical properties, reactivity, and regulatory profiles.

Table 1: Structural and Chemical Comparison

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| 1,1-Dimethoxysilolane* | N/A | C₃H₈O₂Si (inferred) | Silolane ring, dimethoxy | Polymer precursors, coatings |

| Dipiperidinodimethoxysilane | 180536-06-5 | C₁₂H₂₆N₂O₂Si | Dimethoxy, piperidine | Coupling agents, catalysis |

| Diisopropyldimethoxysilane | 18230-61-0 | C₈H₂₀O₂Si | Dimethoxy, isopropyl | Surface modification |

| Diethoxydimethylsilane | 78-62-6 | C₆H₁₆O₂Si | Diethoxy, dimethyl | Silicone resins, lubricants |

| Di-$n$-Butylmethylchlorosilane | 996-07-6 | C₉H₂₁ClSi | Chloro, methyl, butyl | Intermediate in synthesis |

Reactivity and Stability

- 1,1-Dimethoxysilolane : Likely exhibits moderate hydrolytic stability due to the silolane ring, which may reduce moisture sensitivity compared to linear silanes. The dimethoxy groups can undergo condensation reactions, forming siloxane linkages .

- Dipiperidinodimethoxysilane: The piperidine groups enhance nucleophilicity, making it effective in crosslinking reactions. Its stability in polar solvents is notable .

- Diisopropyldimethoxysilane : The bulky isopropyl groups hinder hydrolysis, extending shelf life. Used in hydrophobic coatings .

- Diethoxydimethylsilane : Ethoxy groups hydrolyze slower than methoxy, offering controlled reactivity in silicone synthesis .

Physical Properties

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| 1,1-Dimethoxysilolane* | ~150–200 (pred.) | ~0.95–1.05 | Organic solvents |

| Dipiperidinodimethoxysilane | >250 | 1.02–1.08 | Toluene, DMF |

| Diisopropyldimethoxysilane | 160–165 | 0.89–0.91 | Hexane, ethers |

| Diethoxydimethylsilane | 142–145 | 0.86–0.88 | Ethanol, acetone |

*Predicted values based on analogs (e.g., silolane derivatives in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.